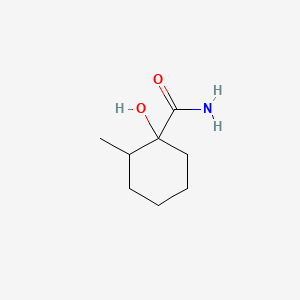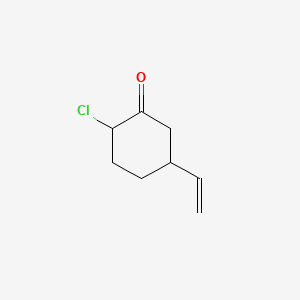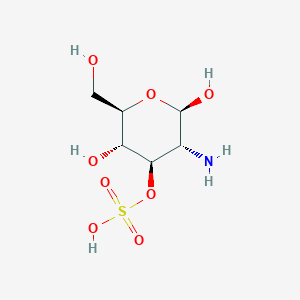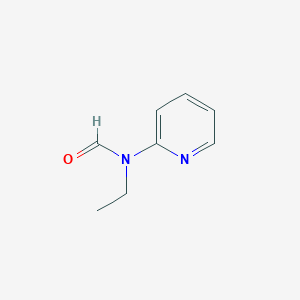
Formamide,N-ethyl-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide,N-ethyl-N-2-pyridinyl- is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl group attached to the nitrogen atom of the formamide group.
Preparation Methods
The synthesis of Formamide,N-ethyl-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with ethyl formate under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Formamide,N-ethyl-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Formamide,N-ethyl-N-2-pyridinyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Formamide,N-ethyl-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The formamide group can also undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Formamide,N-ethyl-N-2-pyridinyl- can be compared with other similar compounds, such as:
N-methyl-N-2-pyridinylformamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-N-2-pyridinylacetamide: Similar structure but with an acetamide group instead of a formamide group.
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of Formamide,N-ethyl-N-2-pyridinyl-.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-ethyl-N-pyridin-2-ylformamide |
InChI |
InChI=1S/C8H10N2O/c1-2-10(7-11)8-5-3-4-6-9-8/h3-7H,2H2,1H3 |
InChI Key |
HTFYBSVORKVXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


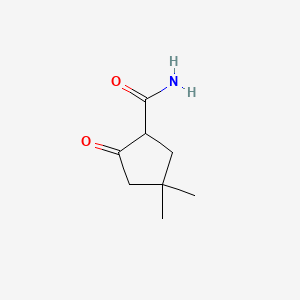
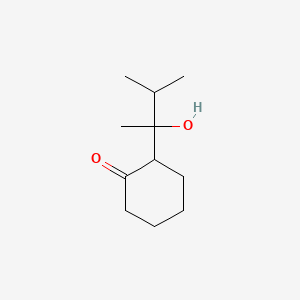
![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
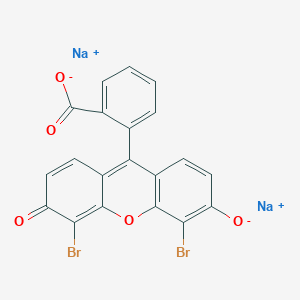
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
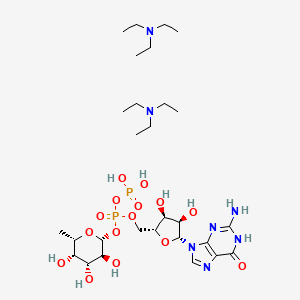
![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)
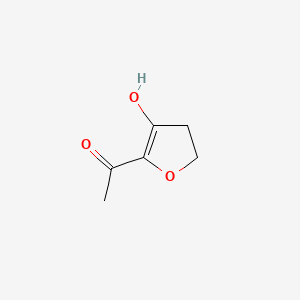
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)
